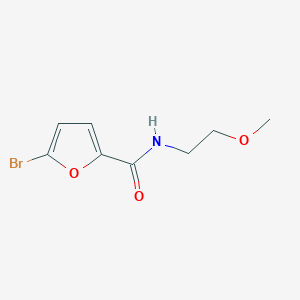

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological and pharmacological activities, and they are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the bromo and carboxamide functional groups in the compound suggests potential reactivity and usefulness in chemical synthesis and drug design .

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . Although the exact synthesis of "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" is not detailed in the provided abstracts, similar methodologies could potentially be applied, with adjustments for the specific functional groups present in the target molecule.

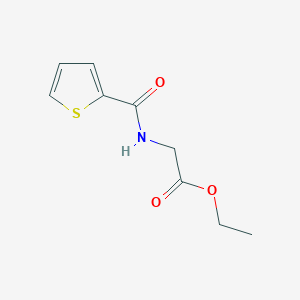

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the aromatic furan ring, which can influence the physical and chemical properties of the compound. For example, in the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms show significant differences, which may be due to hybridization effects . These structural features are important for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of 2-methoxycarbonyl derivatives of furan have been studied, showing that the relative rates for bromination at the α-position are significantly higher for furan derivatives compared to other heterocycles like thiophen and pyrrole . This suggests that "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" could also be reactive towards electrophilic substitution reactions at specific positions on the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the substituents attached to the furan ring. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block has shown that the number of methylene units in the dicarboxylic segments can affect the physical properties of the resulting polyesters . Similarly, the functional groups present in "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" would contribute to its physical properties, solubility, and potential applications in material science or pharmaceuticals.

Applications De Recherche Scientifique

Antiprotozoal Agents

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide and its derivatives have been studied for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and exhibit significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. Some derivatives have demonstrated curative effects in animal models for trypanosomiasis (Ismail et al., 2004).

Anti-Bacterial Activities

Derivatives of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide have been synthesized and tested for their antibacterial activities. These compounds have shown significant effectiveness against drug-resistant bacterial strains, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The antibacterial properties were further validated through docking studies and molecular dynamics simulations (Siddiqa et al., 2022).

Anticancer Research

Research has also been conducted on the use of furan-2-carboxamide derivatives in the field of cancer treatment. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, showing promise as potential anticancer agents. Some of these derivatives target the epidemal growth factor receptor (EGFR), an important target in cancer therapy (Lan et al., 2017).

Synthesis of Functionalized Compounds

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide serves as a precursor in the synthesis of various functionalized compounds. These synthesized compounds have diverse applications, ranging from materials science to medicinal chemistry. The methods of synthesis often involve complex reactions and are crucial for the development of new pharmaceuticals and materials (Hirokawa et al., 2000).

Propriétés

IUPAC Name |

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOMADXUGQUNOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366463 |

Source

|

| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

CAS RN |

545427-40-5 |

Source

|

| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)